molecular formula C14H22NO5P B15227542 (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid

Katalognummer: B15227542
Molekulargewicht: 315.30 g/mol
InChI-Schlüssel: WLPASFBBKIIXIB-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid is an organic compound that belongs to the class of amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzyl group substituted with a diethoxyphosphoryl moiety.

    Amino Acid Formation: The benzyl group is then coupled with an amino acid precursor under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzyl group can undergo substitution reactions with different reagents to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in industrial chemical processes.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group may play a role in modulating the compound’s activity by interacting with enzymes or receptors. Further research is needed to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((4-Hydroxyphenyl)amino)propanoic acid: This compound has a similar structure but features a hydroxy group instead of a diethoxyphosphoryl group.

    Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate: Another related compound with a different substituent on the benzyl group.

Uniqueness

(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H22NO5P

Molekulargewicht

315.30 g/mol

IUPAC-Name

(2S)-2-(aminomethyl)-3-(4-diethoxyphosphorylphenyl)propanoic acid

InChI

InChI=1S/C14H22NO5P/c1-3-19-21(18,20-4-2)13-7-5-11(6-8-13)9-12(10-15)14(16)17/h5-8,12H,3-4,9-10,15H2,1-2H3,(H,16,17)/t12-/m0/s1

InChI-Schlüssel

WLPASFBBKIIXIB-LBPRGKRZSA-N

Isomerische SMILES

CCOP(=O)(C1=CC=C(C=C1)C[C@@H](CN)C(=O)O)OCC

Kanonische SMILES

CCOP(=O)(C1=CC=C(C=C1)CC(CN)C(=O)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.